molecular formula C19H18N4O2S B2874036 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide CAS No. 2034469-11-7

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide

Cat. No. B2874036
CAS RN: 2034469-11-7
M. Wt: 366.44
InChI Key: WMMKROUWSHVHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent inhibitor of JAK enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. By blocking JAK activity, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide can prevent the activation of downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action has been shown to be effective in reducing disease activity in a variety of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its immunosuppressive properties, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the proliferation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use in lab experiments. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent immunosuppressant, which can make it difficult to study the immune response in vivo. Additionally, its use in animal models may not accurately reflect its effects in humans.

Future Directions

There are several potential future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide. One area of interest is the development of more selective JAK inhibitors, which could reduce the risk of adverse effects associated with broad-spectrum inhibition of JAK enzymes. Another area of interest is the investigation of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide's potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus. Finally, further research is needed to fully understand the long-term safety and efficacy of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide involves several steps, beginning with the reaction of 2-aminonicotinic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with 4-phenylthiazol-2-amine to form the final product. The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been optimized to produce high yields and purity, making it a viable candidate for further research and development.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been extensively studied for its immunosuppressive properties, particularly in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has also been investigated for its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus.

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12(23-17(24)10-9-15(22-23)14-7-8-14)18(25)21-19-20-16(11-26-19)13-5-3-2-4-6-13/h2-6,9-12,14H,7-8H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKROUWSHVHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide

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